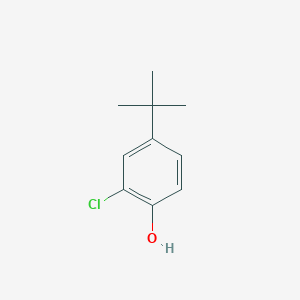
4-叔丁基-2-氯苯酚
概述
描述
4-tert-Butyl-2-chlorophenol is a colorless liquid used in organic synthesis . It has a molecular formula of C10H13ClO and a molecular weight of 184.663 .
Synthesis Analysis
The synthesis of 4-tert-Butyl-2-chlorophenol can be achieved from 4-tert-Butylphenol . In one method, the solution was cooled in an ice bath, and sulfuryl chloride was added dropwise over approximately 40 minutes. The solution turned yellow, then red, and was stirred at ambient temperature overnight. The solution was then concentrated and purified by vacuum distillation .Molecular Structure Analysis
The molecular structure of 4-tert-Butyl-2-chlorophenol can be viewed using Java or Javascript . The molecule contains a total of 25 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
4-tert-Butyl-2-chlorophenol has a boiling point of 85-86 °C and a density of 1.099 g/cm3 . It is slightly soluble in chloroform and ethyl acetate . The compound is clear and colorless to pale yellow .科学研究应用
1. 吸附和降解研究
研究表明,包括类似于4-叔丁基-2-氯苯酚在内的氯酚的吸附动力学在水处理中的有效性。在超声频率存在下,这些化合物在颗粒活性炭上的吸附增强了吸附速率和量,表明在水净化技术中存在潜在应用(Hamdaoui & Naffrechoux, 2009)。此外,使用TiO2在可见光下进行光催化降解氯酚提供了另一种处理水污染物的途径(Kim & Choi, 2005)。
2. 氧化和反应途径
研究探讨了氯酚的氧化和降解途径,包括4-叔丁基-2-氯苯酚。使用从零价铁和过硫酸根产生的硫酸根等高级氧化过程,在常温下降解氯酚表现出高效率(Zhao et al., 2010)。此外,在酸性溶液中研究氯酚与光活化过碘酸盐的反应为了解其动力学和机制提供了见解,扩展了环境应用中化学反应的理解(Chia, Tang, & Weavers, 2004)。
3. 光催化和环境应用
环境科学领域在光催化中看到了4-叔丁基-2-氯苯酚的重要应用。使用基于TiO2的材料的可见光诱导光催化降解展示了从环境样品中去除氯酚的潜力。这项研究为开发新的方法以更高效地处理水和土壤污染物打开了可能性(Hu, Li, & Fan, 2013)。
4. 分析方法的发展
还注意到了分析方法的进展,其中开发了用于快速显色鉴定酚类污染物(包括氯酚)的新技术。这项研究对监测和管理环境污染至关重要(Li et al., 2014)。
安全和危害
作用机制
Target of Action
It is known that phenolic compounds often interact with proteins and enzymes, altering their function and potentially leading to various biological effects .
Mode of Action
It is known that phenolic compounds can participate in reactions at the benzylic position . For instance, benzylic halides typically react via an SN2 pathway for primary halides, and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
Phenolic compounds are known to interact with various biochemical pathways, often acting as antioxidants or enzyme inhibitors .
Pharmacokinetics
It is known that the compound has a molecular weight of 18466 , which may influence its absorption and distribution. The compound’s LogP value is 3.34310 , indicating its lipophilicity, which could affect its absorption and distribution within the body.
Result of Action
Phenolic compounds are known to have various biological effects, often related to their antioxidant properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-tert-Butyl-2-chlorophenol. For instance, the compound’s storage temperature is recommended to be in a sealed, dry, room temperature environment . Furthermore, the compound’s stability and efficacy could potentially be influenced by factors such as pH, presence of other chemicals, and specific conditions of the biological environment .
属性
IUPAC Name |
4-tert-butyl-2-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLINSMUYJWPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059164 | |
| Record name | Phenol, 2-chloro-4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2-chlorophenol | |
CAS RN |
98-28-2 | |
| Record name | 4-tert-Butyl-2-chlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl-2-chlorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butyl-2-chlorophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-chloro-4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-chloro-4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-2-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYL-2-CHLOROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAP5L8U19Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-tert-butyl-2-chlorophenol relevant to pesticide exposure?
A1: 4-tert-butyl-2-chlorophenol serves as a specific biomarker for exposure to certain organophosphate pesticides (OPPs). [] While traditional OPP biomonitoring relies on measuring dialkyl phosphates in urine, this method lacks specificity for individual OPP agents. 4-tert-butyl-2-chlorophenol, being a phenolic metabolite of specific OPPs like crufomate, provides a more targeted approach to assess exposure. []
Q2: Can you describe the metabolism of crufomate in relation to 4-tert-butyl-2-chlorophenol?
A2: Research using rat intestinal models demonstrates that crufomate undergoes metabolic breakdown, leading to the formation of 4-tert-butyl-2-chlorophenol as a metabolite. [, ] This biotransformation process involves enzymatic reactions within the intestine, highlighting the role of metabolism in generating specific biomarkers.
Q3: What analytical techniques are used to detect and quantify 4-tert-butyl-2-chlorophenol in biological samples?
A3: A multicomponent analytical procedure utilizing Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) has been developed to simultaneously quantify various phenolic metabolites, including 4-tert-butyl-2-chlorophenol, in human urine samples. [] This method offers high sensitivity and specificity for biomonitoring purposes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI)](/img/structure/B164969.png)
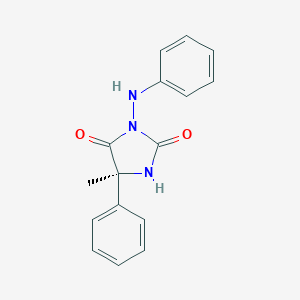
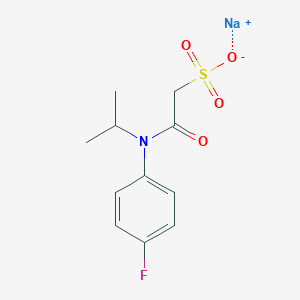
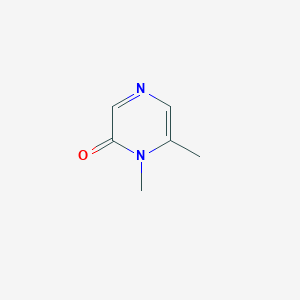
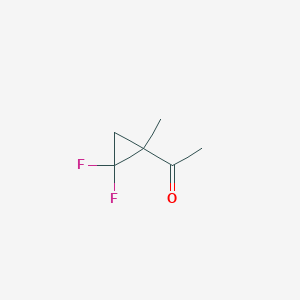


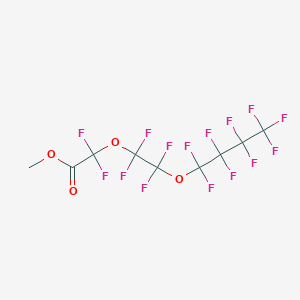
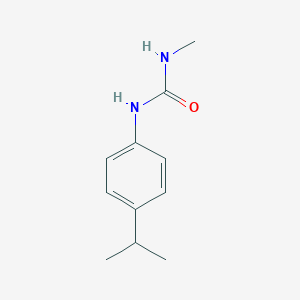

![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)

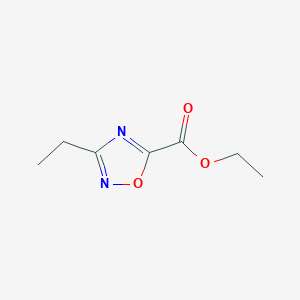
![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)